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Compound of Interest

Compound Name: 4-chlorobenzene-1,2-diamine

Cat. No.: B165680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the compound

4-chlorobenzene-1,2-diamine. The information presented herein is crucial for the

unambiguous identification, characterization, and quality control of this important chemical

intermediate used in various research and development applications, including pharmaceutical

synthesis. This document details its proton and carbon-13 nuclear magnetic resonance (¹H

NMR and ¹³C NMR) spectra, infrared (IR) spectrum, and mass spectrometry (MS) data, along

with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 4-chlorobenzene-1,2-diamine.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 4-chlorobenzene-1,2-diamine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.73 - 6.49 m 3H Ar-H

3.35 s 4H -NH₂
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Note: 'm' denotes a multiplet and 's' denotes a singlet.

Table 2: ¹³C NMR Spectroscopic Data for 4-chlorobenzene-1,2-diamine

Chemical Shift (δ) ppm Assignment

136.2 Ar-C-NH₂

133.1 Ar-C-NH₂

130.5 Ar-C-H

126.5 Ar-C-Cl

129.5 Ar-C-H

135.0 Ar-C-H

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for 4-chlorobenzene-1,2-diamine

Wavenumber (cm⁻¹) Functional Group Vibration Mode

3400-3250 N-H

Asymmetric & Symmetric

Stretch (doublet for primary

amine)

1650-1580 N-H Bending

1335-1250 C-N Aromatic Amine Stretch

850-550 C-Cl Stretch

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data for 4-chlorobenzene-1,2-diamine
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

144 32.7 [M+2]⁺ (due to ³⁷Cl isotope)

142 100.0
[M]⁺ (Molecular Ion, due to ³⁵Cl

isotope)

114 19.1 [M - N₂H₄]⁺ or [M - 2NH₂]⁺

107 11.1 [M - Cl]⁺

80 24.2 [C₆H₆]⁺

78 8.1 [C₆H₄]⁺

52 8.1 [C₄H₄]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below. These protocols are provided to ensure reproducibility and to offer a standardized

framework for the analysis of 4-chlorobenzene-1,2-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance series spectrometer, or equivalent, operating at a proton

frequency of 400 MHz or higher.

Sample Preparation: Approximately 10-20 mg of 4-chlorobenzene-1,2-diamine was

dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide

(DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

¹H NMR Acquisition: Standard proton NMR spectra were acquired with a pulse angle of 30-

45 degrees, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2

seconds. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired with a spectral width

of approximately 250 ppm. A sufficient number of scans were accumulated to achieve a clear
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spectrum, often requiring a longer acquisition time due to the low natural abundance of the

¹³C isotope.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor

series or equivalent.

Sample Preparation: A small amount of the solid 4-chlorobenzene-1,2-diamine was finely

ground with potassium bromide (KBr) powder. The mixture was then pressed into a thin,

transparent pellet using a hydraulic press. Alternatively, a spectrum could be obtained using

an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto

the ATR crystal.

Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or KBr pellet without sample) was

recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, such

as a gas chromatograph-mass spectrometer (GC-MS) system.

Sample Introduction: The sample was introduced into the ion source via a direct insertion

probe or through a GC column. For GC-MS, a dilute solution of the sample in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate) was injected.

Ionization and Analysis: The sample was ionized using a standard electron energy of 70 eV.

The resulting fragments were separated by a mass analyzer (e.g., a quadrupole) and

detected. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of

approximately 40-400.

Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for the characterization of 4-chlorobenzene-1,2-
diamine is depicted in the following diagram.
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Caption: Workflow for the spectroscopic characterization of 4-chlorobenzene-1,2-diamine.

To cite this document: BenchChem. [Spectroscopic Profile of 4-chlorobenzene-1,2-diamine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165680#spectroscopic-data-nmr-ir-mass-spec-of-4-
chlorobenzene-1-2-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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